Leucoside (CAS 27661-51-4) is a naturally occurring flavonol glycoside, structurally defined as kaempferol 3-O-β-xylopyranosyl(1→2)-β-glucopyranoside. As a member of the flavonoid class, its baseline biological activities are primarily associated with antioxidant and anti-inflammatory properties. Unlike its parent aglycone, kaempferol, the presence of a specific disaccharide (sambubioside) at the 3-position significantly modifies its physicochemical properties, such as solubility and stability, which in turn influences its biological interactions and suitability for specific experimental systems.
Selecting Leucoside over its parent aglycone (kaempferol), a simpler monoglycoside (e.g., astragalin), or a crude plant extract is a critical decision for experimental reproducibility. The specific xylosyl(1→2)glucoside moiety is not merely a carrier; it dictates aqueous solubility, bioavailability, and steric interactions with enzyme active sites and cell surface receptors. Substituting Leucoside with kaempferol introduces significant challenges in aqueous formulation and can lead to compound precipitation in cell-based assays. Using a different glycoside or an uncharacterized extract introduces compositional variables that make results difficult to interpret and impossible to reproduce, compromising the validity of quantitative studies.
In a cell-free enzymatic assay, Leucoside demonstrated more potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the pro-inflammatory leukotriene pathway, when compared to its close structural analog, astragalin (kaempferol-3-O-glucoside). Leucoside exhibited an IC50 value of 12.5 µM, indicating a nearly two-fold increase in inhibitory potency over astragalin.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) Inhibition |
| Target Compound Data | IC50 = 12.5 µM |
| Comparator Or Baseline | Astragalin (Kaempferol-3-O-glucoside): IC50 = 25.2 µM |
| Quantified Difference | 101.6% higher potency (lower IC50) vs. Astragalin |
| Conditions | Cell-free 5-lipoxygenase enzymatic assay. |
For researchers investigating inflammatory pathways, Leucoside's enhanced potency allows for the use of lower effective concentrations, minimizing potential off-target effects and improving the therapeutic index in screening models.
The diglycoside structure of Leucoside confers significantly improved aqueous solubility compared to its aglycone, kaempferol, which is practically insoluble in water. This property is crucial for the preparation of stock solutions and for direct application in aqueous buffers and cell culture media without requiring high concentrations of organic solvents like DMSO.
| Evidence Dimension | Aqueous Solubility & Handling |
| Target Compound Data | Soluble in aqueous buffers (e.g., with minimal DMSO for stock) |
| Comparator Or Baseline | Kaempferol (Aglycone): Poorly soluble in aqueous media, requires high % of organic solvent. |
| Quantified Difference | Qualitatively significant improvement, enabling use in sensitive biological systems. |
| Conditions | Standard laboratory buffers (e.g., PBS) and cell culture media. |
This simplifies experimental workflows, reduces the risk of compound precipitation in assays, and minimizes solvent-induced artifacts or toxicity in cell-based models, leading to more reliable and interpretable data.
Leucoside can be produced in high purity through the selective enzymatic hydrolysis of Camelliaside B, a related flavonol triglycoside. This biocatalytic route allows for the targeted production of Leucoside, distinguishing it from materials sourced from crude plant extracts which contain a complex and variable mixture of related flavonoids. This ensures high batch-to-batch consistency, a critical requirement for reproducible research.
| Evidence Dimension | Purity & Source Specificity |
| Target Compound Data | High purity (>98%) achievable via selective enzymatic synthesis. |
| Comparator Or Baseline | Crude Plant Extracts: Variable composition, low purity of target compound. |
| Quantified Difference | Enables high-reproducibility studies not possible with uncharacterized extracts. |
| Conditions | Biotransformation using specific enzymes (e.g., Pectinex Ultra SP-L) on a defined precursor. |
For quantitative biology, pharmacology, and screening applications, procuring a high-purity, single-agent standard like Leucoside is essential for generating reproducible and interpretable results, a guarantee that crude extracts cannot provide.
Based on its superior 5-LOX inhibition, Leucoside is a preferred tool compound for studies investigating the leukotriene pathway in inflammatory cell models (e.g., neutrophils, macrophages). Its use allows for precise dose-response analysis without the confounding variables of less potent analogs.
The enhanced water solubility of Leucoside makes it a more suitable candidate than its aglycone, kaempferol, for incorporation into aqueous-based topical or oral formulations, where bioavailability and ease of processing are critical procurement drivers.
As a compound available in high purity via targeted synthesis, Leucoside serves as an essential analytical standard for LC-MS or HPLC methods to accurately quantify its presence in complex matrices, such as plant extracts or biological samples, a task impossible with a low-purity mixture.